molecular formula C19H19N3O3 B2388805 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 1105214-07-0

2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No.: B2388805
CAS No.: 1105214-07-0
M. Wt: 337.379
InChI Key: DIEAKECZTUMERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidine core substituted with a 9-methyl group and a 4-oxo moiety. The 2-position is linked via an oxygen atom to an acetamide group, which is further substituted with a 4-methylbenzylamine. Its structural uniqueness lies in the combination of the pyrido[1,2-a]pyrimidine scaffold and the 4-methylbenzyl acetamide side chain, which may influence both physicochemical properties and biological activity .

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-5-7-15(8-6-13)11-20-16(23)12-25-17-10-18(24)22-9-3-4-14(2)19(22)21-17/h3-10H,11-12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEAKECZTUMERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC(=O)N3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide typically involves the following steps:

    Formation of the pyridopyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the methyl group: The methyl group at the 9-position can be introduced via alkylation using a methylating agent like methyl iodide.

    Attachment of the acetamide moiety: The acetamide group can be introduced through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final functionalization: The 4-methylbenzyl group can be attached via an etherification reaction using 4-methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyridopyrimidinone core, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridopyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Pyrido[1,2-a]pyrimidine vs. Related Scaffolds

  • Quinolin-2-one Analogues: highlights bioisosterism between the pyrido[1,2-a]pyrimidine core and 4-hydroxyquinolin-2-one. Both scaffolds exhibit similar analgesic activity in the acetic acid writhing model, suggesting overlapping pharmacophores. However, the pyrido[1,2-a]pyrimidine core may offer enhanced metabolic stability due to reduced aromatic hydroxylation susceptibility .
  • Benzo[b][1,4]oxazin-3(4H)-one Derivatives : Compounds like those in replace the pyrido[1,2-a]pyrimidine with a benzooxazine core. While these retain amide functionalities, the altered core likely impacts electronic properties and binding interactions .

Substituent Variations

Linker Modifications (Oxy vs. Thio Ethers)
  • Thioether Analogues: describes compounds with a sulfur linker (e.g., 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide). Key differences include: Melting Points: Thioether derivatives (e.g., 196–224°C) generally exhibit higher melting points than oxygen-linked analogues, suggesting stronger intermolecular interactions .
Benzylamine Substitutions
  • 4-Methylbenzyl vs.
  • Chlorophenyl and Phenoxy-Phenyl Analogues: and describe compounds with electron-withdrawing (e.g., Cl) or bulky (e.g., phenoxy) substituents. These modifications may improve target selectivity but reduce solubility .

Biological Activity

The compound 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide is a synthetic derivative that belongs to the class of pyrido-pyrimidine compounds. These compounds have garnered interest due to their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

The biological activity of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes involved in inflammatory processes and cellular proliferation.

Antitumor Activity

Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent inhibition of cell cycle progression in cancer cells .

CompoundTargetIC50 (µM)
2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamideCDK20.36
Related CompoundCDK91.8

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit Human Leukocyte Elastase (HLE), a key enzyme in inflammatory diseases. A related study reported that a similar pyrido-pyrimidine derivative exhibited an inhibition constant (K(i)) of 0.0168 nM against HLE . This suggests that the compound may have potential applications in treating chronic inflammatory conditions.

Study on Cytotoxicity

In a recent study examining the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives on human tumor cell lines (HeLa, HCT116), it was found that these compounds significantly inhibited cell proliferation. The study concluded that modifications in the structure could enhance selectivity and potency against specific cancer types .

In Vivo Efficacy

In vivo studies using animal models have demonstrated that related compounds can reduce inflammation and edema induced by carrageenan and HLE. For example, administration of SSR69071 (a structurally similar compound) showed a dose-dependent reduction in paw edema in rats . This highlights the potential therapeutic applications of 2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide in managing inflammatory diseases.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldCharacterization Methods
Core formation2-aminopyridine, diketone, HCl (reflux, 12 h)60–70%TLC, NMR
MethylationCH₃I, K₂CO₃, DMF (rt, 6 h)85%IR (C=O stretch: 1680 cm⁻¹)
Acetamide coupling4-methylbenzylamine, DCC, CH₂Cl₂ (0°C to rt, 24 h)75%HPLC, HRMS

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ ~10 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O at ~170 ppm) and pyrido-pyrimidine carbons .
  • Infrared Spectroscopy (IR) : Confirms C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (e.g., 90% acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the calculated mass (e.g., m/z 380.16 [M+H]⁺) .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Answer:
Conflicting NMR signals may arise from tautomerism or impurities. Strategies include:

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to unambiguously assign the structure .

Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .

2D NMR Techniques : HSQC and HMBC correlations to map proton-carbon connectivity and confirm substituent positions .

Case Study : A related pyrido[1,2-a]pyrimidine derivative showed shifted aromatic proton signals due to electron-withdrawing effects; 2D NMR resolved ambiguities .

Advanced: What methodologies optimize reaction yields in multi-step syntheses?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 10–15% .
  • Flow Chemistry : Enhances scalability and reproducibility (e.g., continuous flow reactors for alkylation steps) .
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate coupling reactions .

Q. Table: Optimization of Acetamide Coupling

CatalystSolventTemp (°C)Yield (%)
DCCCH₂Cl₂2575
EDCIDMF4082
HATUTHF2590

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:
Structural analogs (e.g., pyrido[1,2-a]pyrimidine carboxamides) exhibit activity against:

  • Enzymes : Cyclooxygenase (COX-2) inhibition via H-bonding with the pyrimidine core .
  • Receptors : Serotonin (5-HT) receptor modulation due to the naphthalenyloxy group .
  • Cellular Pathways : Apoptosis induction in cancer cells via ROS generation .

Q. Supporting Data :

Analog StructureTargetIC₅₀ (µM)Reference
Naphthalenyloxy derivativeCOX-20.12
Benzothieno-pyrimidine5-HT₃1.4

Advanced: How can structure-activity relationships (SAR) be systematically studied for derivatives?

Answer:

Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., COX-2) .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates .
  • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7) .

Bioisosteric Replacements : Compare pyrido[1,2-a]pyrimidine with quinolinone cores to assess scaffold flexibility .

Key Finding : Bioisosterism between 4-hydroxyquinolin-2-one and pyrido[1,2-a]pyrimidine enhances analgesic activity .

Basic: What purification techniques are recommended for isolating the final compound?

Answer:

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediate purification .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (mp 196–198°C) .
  • Preparative HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes without compromising cell viability .
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.